Monopentyl Phthalate-d4
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Overview
Description
Monopentyl Phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a reference material in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its chemical formula is C13H12D4O4, and it is known for its stability and unique properties that make it suitable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopentyl Phthalate-d4 is typically synthesized through the esterification of phthalic anhydride with pentanol-d4. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
Monopentyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to its corresponding alcohol and phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Pentanol-d4 and phthalic acid.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Monopentyl Phthalate-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry to quantify other compounds.
Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.
Toxicology: Used in studies to understand the metabolism and toxicological effects of phthalates.
Material Science: Employed in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Monopentyl Phthalate-d4 involves its interaction with various molecular targets. As a phthalate ester, it can act as an endocrine disruptor by binding to hormone receptors and interfering with hormone signaling pathways. This can lead to alterations in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Monomethyl Phthalate
- Monoethyl Phthalate
- Mono-n-butyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
Uniqueness
Monopentyl Phthalate-d4 is unique due to its deuterium content, which provides enhanced stability and distinct spectral properties. This makes it particularly valuable in analytical applications where precise quantification and identification are required .
Properties
Molecular Formula |
C13H15O4- |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1/i4D,5D,7D,8D |
InChI Key |
FPGPRAKRYDSZAW-YBNXMSKUSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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